molecular formula C16H13Cl3N4O2S B10895955 3-methyl-5-(methylsulfanyl)-N-[(E)-{5-[(2,4,6-trichlorophenoxy)methyl]furan-2-yl}methylidene]-4H-1,2,4-triazol-4-amine

3-methyl-5-(methylsulfanyl)-N-[(E)-{5-[(2,4,6-trichlorophenoxy)methyl]furan-2-yl}methylidene]-4H-1,2,4-triazol-4-amine

Cat. No.: B10895955
M. Wt: 431.7 g/mol
InChI Key: XJIFKJVVQKMKPO-IFRROFPPSA-N
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Description

N-[3-METHYL-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-((E)-1-{5-[(2,4,6-TRICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINE is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, a furyl group, and a trichlorophenoxy moiety, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-METHYL-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-((E)-1-{5-[(2,4,6-TRICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINE typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the furyl and trichlorophenoxy groups. Common reagents used in these reactions include methylating agents, sulfur sources, and chlorinating agents. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-METHYL-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-((E)-1-{5-[(2,4,6-TRICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINE can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The trichlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced triazole derivatives, and substituted phenoxy compounds.

Scientific Research Applications

N-[3-METHYL-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-((E)-1-{5-[(2,4,6-TRICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-METHYL-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-((E)-1-{5-[(2,4,6-TRICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINE involves its interaction with specific molecular targets and pathways. The triazole ring and furyl group can interact with enzymes and receptors, modulating their activity. The compound’s unique structure allows it to bind to multiple targets, leading to diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-[3-METHYL-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-((E)-1-{5-[(2,4,6-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINE
  • **N-[3-METHYL-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-((E)-1-{5-[(2,4,6-TRICHLOROPHENOXY)METHYL]-2-THIENYL}METHYLIDENE)AMINE

Uniqueness

N-[3-METHYL-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-((E)-1-{5-[(2,4,6-TRICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINE is unique due to its combination of a triazole ring, furyl group, and trichlorophenoxy moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H13Cl3N4O2S

Molecular Weight

431.7 g/mol

IUPAC Name

(E)-N-(3-methyl-5-methylsulfanyl-1,2,4-triazol-4-yl)-1-[5-[(2,4,6-trichlorophenoxy)methyl]furan-2-yl]methanimine

InChI

InChI=1S/C16H13Cl3N4O2S/c1-9-21-22-16(26-2)23(9)20-7-11-3-4-12(25-11)8-24-15-13(18)5-10(17)6-14(15)19/h3-7H,8H2,1-2H3/b20-7+

InChI Key

XJIFKJVVQKMKPO-IFRROFPPSA-N

Isomeric SMILES

CC1=NN=C(N1/N=C/C2=CC=C(O2)COC3=C(C=C(C=C3Cl)Cl)Cl)SC

Canonical SMILES

CC1=NN=C(N1N=CC2=CC=C(O2)COC3=C(C=C(C=C3Cl)Cl)Cl)SC

Origin of Product

United States

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